molecular formula C13H16N2O3 B2634110 2-Methyl-1-(4-nitrobenzoyl)piperidine CAS No. 349089-30-1

2-Methyl-1-(4-nitrobenzoyl)piperidine

Cat. No.: B2634110
CAS No.: 349089-30-1
M. Wt: 248.282
InChI Key: NEJWOMPFLAWSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperidine typically involves the reaction of 2-methylpiperidine with 4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Methyl-1-(4-nitrobenzoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-(4-nitrobenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s biological properties make it a candidate for studying its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring structure is known to play a crucial role in its biological activity .

Comparison with Similar Compounds

2-Methyl-1-(4-nitrobenzoyl)piperidine can be compared with other similar compounds such as:

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-4-2-3-9-14(10)13(16)11-5-7-12(8-6-11)15(17)18/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJWOMPFLAWSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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